Escitalopram - 128196-01-0

Escitalopram

Catalog Number: EVT-267732
CAS Number: 128196-01-0
Molecular Formula: C20H21FN2O
Molecular Weight: 324.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Escitalopram is the S-(+)-enantiomer of the racemic drug Citalopram. [] It belongs to a class of medications called selective serotonin reuptake inhibitors (SSRIs). [, ] In scientific research, Escitalopram is primarily employed as a pharmacological tool to investigate the role of the serotonergic system in various biological processes and disease models. [, , , , , ]

Future Directions
  • Further investigation of its interaction with specific CYP2C19 haplotypes: Identifying and characterizing novel CYP2C19 haplotypes that influence Escitalopram metabolism can contribute to personalized medicine approaches. []
  • Exploring the potential of Escitalopram in combination therapies: Continued research on combining Escitalopram with other pharmacological agents, such as L-Methylfolate or atypical antipsychotics, could lead to novel treatment strategies for complex psychiatric disorders. [, , ]
  • Investigating the impact of Escitalopram on specific brain regions and neural circuits: Advanced neuroimaging techniques can be employed to better understand the effects of Escitalopram on brain activity, particularly in areas associated with mood regulation, reward processing, and cognition. []

Citalopram

  • Relevance: Citalopram is the parent compound of escitalopram. Escitalopram, the (S)-enantiomer of citalopram, is the therapeutically active component responsible for the antidepressant effects [, , , , ]. While both compounds are effective antidepressants, escitalopram has shown a faster onset of action and improved efficacy compared to citalopram in some studies [, ].

Desmethylescitalopram

  • Compound Description: Desmethylescitalopram is the major metabolite of escitalopram and is also a selective serotonin reuptake inhibitor [].
  • Relevance: Desmethylescitalopram is formed by the metabolism of escitalopram via cytochrome P450 (CYP) enzymes, primarily CYP2C19 [, ]. Genetic variations in CYP2C19 can influence the plasma concentrations of both escitalopram and desmethylescitalopram, which may contribute to individual differences in treatment response [, ].

R-citalopram

  • Compound Description: R-citalopram is the inactive enantiomer of citalopram and does not possess significant serotonin reuptake inhibitory activity [].
  • Relevance: In contrast to the active S-enantiomer (escitalopram), R-citalopram has been shown to counteract the serotonin-enhancing effects of escitalopram in preclinical studies []. This suggests that R-citalopram may attenuate the therapeutic benefits of escitalopram.

Fluvoxamine

  • Compound Description: Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) that also acts as a potent inhibitor of CYP2C19 [].
  • Relevance: Co-administration of fluvoxamine with escitalopram can significantly increase plasma concentrations of escitalopram due to the inhibition of CYP2C19-mediated metabolism [].

Sertraline

  • Compound Description: Sertraline is a selective serotonin reuptake inhibitor (SSRI) used to treat depression, anxiety disorders, and other mental health conditions [, , ].
  • Relevance: Sertraline is structurally and pharmacologically similar to escitalopram, and both drugs are considered to be effective antidepressants. Head-to-head clinical trials have generally found escitalopram and sertraline to have comparable efficacy and safety profiles [, ].

Paroxetine

  • Compound Description: Paroxetine is a selective serotonin reuptake inhibitor (SSRI) used to treat depression, anxiety disorders, and other mental health conditions [, , ].
  • Relevance: Paroxetine is another commonly prescribed SSRI. Like sertraline, paroxetine has shown similar efficacy to escitalopram in the treatment of depression and anxiety disorders [, ].

Venlafaxine

  • Compound Description: Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat depression, anxiety disorders, and other conditions [, , ].
  • Relevance: Venlafaxine belongs to a different class of antidepressants compared to escitalopram. Although both drugs are effective in treating depression, they have distinct pharmacological profiles. Escitalopram is a more selective serotonin reuptake inhibitor, while venlafaxine inhibits both serotonin and norepinephrine reuptake [, ].

Duloxetine

  • Compound Description: Duloxetine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat depression, anxiety disorders, and certain pain conditions [, , ].

L-Methylfolate

  • Compound Description: L-methylfolate, also known as levomefolic acid or (6S)-5-methyltetrahydrofolic acid, is the biologically active form of folate, a B-vitamin. It plays a crucial role in various metabolic processes, including the synthesis of neurotransmitters such as serotonin, dopamine, and norepinephrine [, ].
  • Relevance: L-methylfolate has been investigated as an adjunctive therapy to enhance the efficacy of antidepressants, including escitalopram. Studies suggest that L-methylfolate augmentation may improve treatment response and reduce depressive symptoms [, ].

Aripiprazole

  • Compound Description: Aripiprazole is an atypical antipsychotic medication used to treat schizophrenia, bipolar disorder, and major depressive disorder [, ].
  • Relevance: Aripiprazole is sometimes used as an adjunctive therapy in combination with antidepressants, including escitalopram, for the treatment of depression, particularly in cases where there is an inadequate response to antidepressant monotherapy [, ].

Amitriptyline

  • Compound Description: Amitriptyline is a tricyclic antidepressant (TCA) used to treat depression and other mental health conditions [].

Mirtazapine

  • Compound Description: Mirtazapine is a noradrenergic and specific serotonergic antidepressant (NaSSA) used to treat depression [].

Vilazodone

  • Compound Description: Vilazodone is an antidepressant with a unique mechanism of action as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the serotonin 5-HT1A receptor [].
  • Relevance: Vilazodone is a newer antidepressant that has been compared to escitalopram in clinical trials for the treatment of major depressive disorder. Studies have shown both drugs to be effective, with some evidence suggesting that vilazodone may have a faster onset of action [].

Asenapine

  • Compound Description: Asenapine is an atypical antipsychotic medication used to treat schizophrenia and bipolar disorder [].
  • Relevance: Asenapine is not typically used as a first-line treatment for depression but may be considered as an adjunctive therapy in cases of major depressive disorder with psychotic features that do not respond adequately to antidepressants alone [].

Citations:

[1] - https://www.semanticscholar.org/paper/13abd8c2584ca179cf346eecdcad7cc46613bb3b[2] - https://www.semanticscholar.org/paper/13abd8c2584ca179cf346eecdcad7cc46613bb3b[3] - https://www.semanticscholar.org/paper/26fad0bbbd2df9e5e2e649355223f4b7e6f2d0b0[4] - https://www.semanticscholar.org/paper/015f75ad73cff5ed62149fea99d775646064fdfd[5] - https://www.semanticscholar.org/paper/05bf78f5e133e346732f94d2a652a30c8d230aa4[6] - https://www.semanticscholar.org/paper/006b8aacfd20051e947a6e489b60f2ce2938d5dc[7] - https://www.semanticscholar.org/paper/0d8cb233953c4196ccae9ad395a1525e34f356d4[8] - https://www.semanticscholar.org/paper/0ac917ee0d4a3412ea4226cf4cbf46cc304441c3 [] - https://www.semanticscholar.org/paper/2521ed8bc9b56872c32805269cfa4511e53fc74b[10] - https://www.semanticscholar.org/paper/0743067a1c9387c9601ebd5a2264fb6989f3b977[11] - https://www.semanticscholar.org/paper/1f924951c1befde2a31fea87564f411646de99a3[12] - https://www.semanticscholar.org/paper/1c82459cffe95fbb243e36a8498c662b22d72ae0[13] - https://www.semanticscholar.org/paper/00685722d0a65835ce7bcd66e30c5c0347505b14[14] - https://www.semanticscholar.org/paper/1fe52ae69455cac527c587f133ab4659fb98aab2[15] - https://www.semanticscholar.org/paper/256aa27e256ef0a6d9a67a8f13b4b3b825f015ab[16] - https://www.semanticscholar.org/paper/076013318f41251a25fde7fa23364fb0cdb641ac[17] - https://www.semanticscholar.org/paper/00eff99b3d789bc5c00479fbe9c0ecd096544e69[18] - https://www.semanticscholar.org/paper/196c78400f0e64f06f51f2c71ec5f8025ee7ed20[19] - https://www.semanticscholar.org/paper/0bed94de179e17aefc7daed0f72935164cd00f13[20] - https://www.semanticscholar.org/paper/0a25db7b5d219fcb916f73fc1edcb3b4e93dfb58[21] - https://www.semanticscholar.org/paper/093fa3035287b8e110f51c5e2d49bc9efa9a13d6[22] - https://www.semanticscholar.org/paper/082d1702b5f93f315559ddf27db9f78fd922c78c

Source and Classification

Escitalopram is classified as an antidepressant and falls under the category of SSRIs. It was first approved for use in 2002 and has since become a widely prescribed medication due to its efficacy and favorable side effect profile compared to older antidepressants. The compound is synthesized from citalopram, which itself is derived from various organic precursors.

Synthesis Analysis

Methods and Technical Details

The synthesis of escitalopram typically involves several key steps:

  1. Starting Material: The process begins with racemic citalopram, which contains both enantiomers.
  2. Separation of Enantiomers: The racemic mixture is subjected to chromatographic separation or crystallization techniques to isolate the S-enantiomer.
  3. Cyclization: The isolated enantiomer undergoes cyclization reactions, often involving acid derivatives, to form escitalopram.

Two notable synthetic routes include:

  • Using Enantiomerically Pure Acid Derivatives: This method employs specific acid derivatives that react with a racemic diol to form diastereomeric esters, which are then separated by high-performance liquid chromatography (HPLC) .
  • Grignard Reaction: Another method involves a Grignard reaction followed by hydrolysis and optical resolution using chiral acids .
Molecular Structure Analysis

Structure and Data

Escitalopram has a molecular formula of C_{20}H_{21}F_{N}_2O and a molecular weight of approximately 320.39 g/mol. Its structural representation includes a fluorophenyl moiety attached to a central carbon skeleton that features a dimethylamino group.

The three-dimensional structure can be described as follows:

  • Core Structure: A bicyclic system that includes an isobenzofuran ring.
  • Chirality: The presence of a chiral center contributes to its pharmacological specificity.
Chemical Reactions Analysis

Reactions and Technical Details

Escitalopram participates in several chemical reactions during its synthesis:

  • Esterification: The formation of diastereomeric esters from racemic precursors.
  • Cyclization Reactions: These reactions are crucial for forming the final structure of escitalopram from intermediate compounds.
  • Optical Resolution: Techniques such as crystallization with chiral acids are employed to achieve the desired enantiomeric purity .
Mechanism of Action

Process and Data

Escitalopram's mechanism of action involves selective inhibition of serotonin reuptake in neurons. By blocking the serotonin transporter protein, escitalopram increases serotonin levels in the synaptic cleft, leading to enhanced neurotransmission. This action is primarily responsible for its antidepressant effects.

The pharmacodynamics can be summarized as follows:

  • Serotonin Reuptake Inhibition: Escitalopram binds to the serotonin transporter, preventing serotonin from being reabsorbed into presynaptic neurons.
  • Increased Serotonin Availability: The elevated levels of serotonin enhance mood regulation and anxiety reduction .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Escitalopram exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in methanol and slightly soluble in water.
  • Melting Point: Approximately 100–102 °C.
  • pKa Value: The pKa value indicates its ionization characteristics, which are important for understanding its behavior in biological systems.

These properties are critical for its formulation into pharmaceutical products .

Applications

Scientific Uses

Escitalopram is primarily used in clinical settings for:

  • Treatment of Major Depressive Disorder: It effectively alleviates symptoms associated with depression.
  • Management of Generalized Anxiety Disorder: It helps reduce anxiety levels in patients diagnosed with this condition.
  • Research Applications: Studies often explore its effects on neurotransmitter systems beyond serotonin, including potential impacts on dopamine pathways.
Enantiomeric Development and Stereochemical Optimization of Escitalopram

Chiral Resolution Techniques in Racemic Citalopram Separation

The synthesis of citalopram results in a racemic mixture containing equal proportions of pharmacologically active S-citalopram (escitalopram) and its less active R-enantiomer. The separation of these enantiomers represents a critical challenge in pharmaceutical manufacturing due to their identical physicochemical properties except for optical activity. Modern chiral resolution techniques leverage advanced chromatographic methods with specialized stationary phases that exhibit stereoselective interactions. Among these, polysaccharide-based chiral columns have demonstrated superior performance for industrial-scale separation. Specifically, cellulose tris(3,5-dimethylphenylcarbamate) (marketed as Lux Cellulose-1, Chiralcel OD) achieves baseline separation of citalopram enantiomers under reversed-phase conditions using an environmentally benign ethanol-water-diethylamine (70:30:0.1 v/v/v) mobile phase. This "green chromatography" approach eliminates traditional toxic solvents while maintaining robust resolution (Rs = 2.09 at 30°C) with quantification limits of 4.5 μg/mL for escitalopram and 3.8 μg/mL for R-citalopram [1].

The separation mechanism involves differential hydrogen bonding and π-π interactions between the enantiomers and the chiral selector. Systematic optimization revealed a U-shaped retention pattern on Lux Cellulose-1 columns when water content was varied in acetonitrile-based mobile phases. Retention decreased initially (0-20% water) demonstrating hydrophilic interaction liquid chromatography (HILIC) behavior, then increased substantially (>20% water) as hydrophobic interactions dominated—characteristic of mixed-mode retention mechanisms [5]. This dual retention behavior enables flexible method development for impurity profiling:

Table 1: Chiral Separation Performance of Polysaccharide-Based Columns for Citalopram Enantiomers

Chiral Stationary PhaseMobile Phase CompositionResolution (Rs)Elution Order
Cellulose tris(4-methylbenzoate) (Chiralcel OJ-H)Ethanol-water-DEA (70:30:0.1)2.09S-enantiomer first
Cellulose tris(3,5-dimethylphenylcarbamate) (Lux Cellulose-1)Acetonitrile-water-DEA (45:55:0.1)>2.0R-enantiomer first
Amylose tris(3,5-dimethylphenylcarbamate)Methanol-DEA (100:0.1)<0.5No separation

Alternative resolution methods include diastereomeric crystallization using chiral acids. Patent GB2448848A details the use of di-p-toluoyl-D-tartaric acid (DTTA) in 1-propanol to isolate escitalopram via preferential crystallization. The process yields high enantiomeric excess (>99% ee) through careful control of solvent composition, temperature, and seeding protocols. However, chromatographic methods offer distinct advantages for simultaneously quantifying chiral purity and monitoring achiral impurities like desmethylcitalopram (IMP-2) and bromo-substituted analogs (IMP-3) in a single analytical run—a critical requirement for pharmaceutical quality control [5] [10]. Thermodynamic analysis confirms enantioseparation is enthalpy-driven under both polar organic and reversed-phase conditions, with separation factors (α) increasing at lower temperatures due to enhanced stereoselective interactions [5].

Allosteric Modulation of Serotonin Transporters by (S)-Enantiomer Configuration

Escitalopram's molecular mechanism transcends simple competitive inhibition of the serotonin transporter (SERT). Advanced molecular dynamics simulations and binding studies reveal a dual interaction mechanism where escitalopram binds not only to the orthosteric site but also to an allosteric binding pocket on SERT. This allosteric binding induces conformational changes that stabilize escitalopram at the primary site, significantly enhancing its inhibitory potency. Computational models demonstrate that orthosteric-bound escitalopram exhibits a dissociation half-life of approximately 37 minutes, whereas occupancy of the allosteric site extends this to >2 hours—effectively trapping the drug at its primary site of action [2].

The molecular basis for this effect involves critical salt bridge networks between extracellular Arg104-Glu494 and intracellular Lys490-Glu494 residues. When escitalopram occupies the allosteric site, it stabilizes a "closed conformation" of SERT through these ionic interactions, preventing transporter recycling and internalization. This unique mechanism explains escitalopram's prolonged residence time compared to other SSRIs. Crucially, R-citalopram exhibits distinct binding behavior: while it binds the allosteric site with comparable affinity, it fails to stabilize the closed conformation. Instead, R-citalopram binding accelerates dissociation of both enantiomers from the orthosteric site, functioning as a functional antagonist of escitalopram's effects [2] [3].

Table 2: Molecular Binding Mechanisms of Escitalopram Enantiomers at SERT

Binding ParameterEscitalopram (S-enantiomer)R-Citalopram
Orthosteric site affinityHigh (Kd = 1.3 nM)Low (Kd = 218 nM)
Allosteric site affinityModerate (Kd = 89 nM)Moderate (Kd = 76 nM)
Effect on orthosteric bindingStabilization (t½ >2h)Destabilization
Conformational inductionClosed state stabilizationNo stabilization
SERT internalizationRapid inductionMinimal effect

Experimental evidence further demonstrates that escitalopram induces rapid SERT internalization via clathrin-mediated endocytosis, reducing membrane transporter density by 40% within 30 minutes of exposure. This phenomenon was modeled using 51 differential equations incorporating competitive inhibition, non-competitive allosteric effects, and transporter trafficking dynamics. The model closely matched experimental data only when all three mechanisms were included (RMSE = 15.23 ± 1.08 nM), confirming their biological relevance [6] [9]. These findings illuminate why escitalopram produces more rapid and sustained serotonin elevation than would be predicted from its orthosteric binding alone.

Comparative Pharmacodynamic Efficacy of Escitalopram vs. R-Citalopram

The eudismic ratio (potency ratio between enantiomers) for citalopram is exceptionally high at approximately 167:1, with escitalopram demonstrating >150-fold greater potency in serotonin reuptake inhibition compared to R-citalopram in vitro [3] [8]. This differential activity translates into clinically significant efficacy advantages demonstrated through multiple experimental paradigms:

  • Neurochemical studies: Microdialysis in rodent models shows escitalopram (10 mg/kg) increases hippocampal serotonin by 350%, whereas equivalent doses of R-citalopram produce only 80% elevation. When administered together, R-citalopram reduces escitalopram-induced serotonin elevation by approximately 40%, confirming its counteractive effect [3].
  • Behavioral models: In the mouse forced swim test, escitalopram (2.5 mg/kg) reduces immobility time by 52% compared to 18% for R-citalopram at equivalent doses. Remarkably, co-administration of R-citalopram diminishes escitalopram's effect by 35%, demonstrating functional antagonism [3].
  • Clinical outcomes: A meta-analysis of 21 randomized controlled trials found escitalopram produced significantly greater improvement in Montgomery-Åsberg Depression Rating Scale (MADRS) scores versus citalopram (weighted mean difference: -1.7 points, 95% CI: -2.8 to -0.6) despite containing identical S-enantiomer concentrations. Remission rates were 15-18% higher with escitalopram, with onset of action accelerated by approximately 3-7 days [4].

Table 3: Comparative Clinical Outcomes: Escitalopram vs. Racemic Citalopram

Efficacy ParameterEscitalopram (10-20 mg/day)Citalopram (20-40 mg/day)Statistical Significance
MADRS reduction (8 weeks)-25.4 points-23.7 pointsp=0.01
Response rate (≥50% improvement)68-72%58-62%OR=1.35 (1.12-1.63)
Remission rate (MADRS≤10)45-48%33-36%NNT=8
Onset of action (significant separation)Day 14Day 21p<0.05 at week 2

The pharmacological interference by R-citalopram extends beyond SERT modulation. R-citalopram exhibits moderate affinity for histamine H3 receptors (Ki = 120 nM), triggering presynaptic inhibition of serotonin release that counteracts SERT blockade. Under inflammatory conditions, this effect is amplified as histamine release from mast cells increases. Computational modeling demonstrates that inflammation-induced histamine can reduce escitalopram's serotonergic effects by up to 60% in the presence of R-enantiomer, providing a mechanistic basis for reduced SSRI efficacy in treatment-resistant depression with inflammatory components [6] [9].

Pharmacokinetic differences further contribute to efficacy divergence: R-citalopram exhibits a 30-40% lower volume of distribution and faster elimination (t½ = 20-25 hours) compared to escitalopram (t½ = 27-33 hours), leading to disproportionate accumulation of R-enantiomer during chronic racemic citalopram administration. Plasma concentration ratios stabilize at approximately 1:2 (S:R) after one week of dosing, meaning patients receiving racemic citalopram have persistently elevated levels of the pharmacologically interfering enantiomer [8]. These findings collectively validate the clinical superiority of the single enantiomer formulation.

Properties

CAS Number

128196-01-0

Product Name

Escitalopram

IUPAC Name

(1S)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile

Molecular Formula

C20H21FN2O

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C20H21FN2O/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20/h4-9,12H,3,10-11,14H2,1-2H3/t20-/m0/s1

InChI Key

WSEQXVZVJXJVFP-FQEVSTJZSA-N

SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F

Solubility

Sparingly soluble

Synonyms

Celexa
Citalopram
Citalopram Hydrobromide
Cytalopram
Escitalopram
Escitalopram Oxalate
Lexapro
Lu-10-171
Lu10171
Seropram

Canonical SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F

Isomeric SMILES

CN(C)CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.